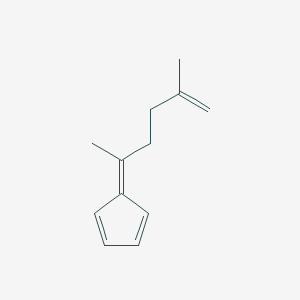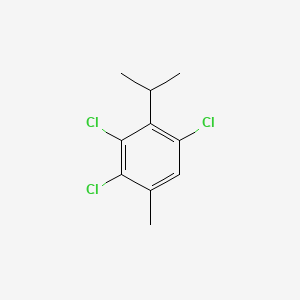
Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)-: is an aromatic compound with a complex structure. It consists of a benzene ring substituted with three chlorine atoms, one methyl group, and one isopropyl group. This compound is part of a broader class of chlorinated aromatic hydrocarbons, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)- typically involves multiple steps, including halogenation and alkylation reactions. One common method is the Friedel-Crafts alkylation, where an alkyl group is introduced to the benzene ring using an alkyl halide and a Lewis acid catalyst like aluminum chloride. The chlorination of the benzene ring can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming chlorinated benzoic acids or quinones.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide for nucleophilic substitution.
Major Products:
Oxidation: Chlorinated benzoic acids.
Reduction: Dechlorinated aromatic compounds.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: In biological research, it is used to study the effects of chlorinated aromatic compounds on living organisms. Its interactions with biological macromolecules like proteins and DNA are of particular interest.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceuticals, especially those requiring chlorinated aromatic rings.
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and alkyl groups influence the electron density of the benzene ring, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations.
Comparaison Avec Des Composés Similaires
- Benzene, 1,2,3-trichloro-4-methyl-
- Benzene, 1,2,4-trichloro-3-methyl-
- Benzene, 1,3,5-trichloro-2-methoxy-
Comparison: Compared to its similar compounds, Benzene, 1,3,4-trichloro-5-methyl-2-(1-methylethyl)- has a unique substitution pattern that affects its chemical reactivity and physical properties. The presence of the isopropyl group introduces steric hindrance, influencing its behavior in chemical reactions. Additionally, the specific arrangement of chlorine atoms can lead to different electronic effects, making it distinct in its applications and reactivity.
Propriétés
Numéro CAS |
127440-94-2 |
|---|---|
Formule moléculaire |
C10H11Cl3 |
Poids moléculaire |
237.5 g/mol |
Nom IUPAC |
1,3,4-trichloro-5-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H11Cl3/c1-5(2)8-7(11)4-6(3)9(12)10(8)13/h4-5H,1-3H3 |
Clé InChI |
FFSAYYILAGYFKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)Cl)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


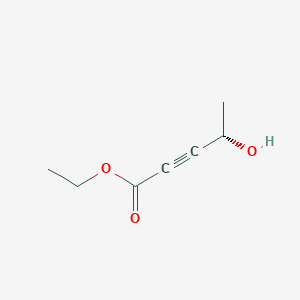
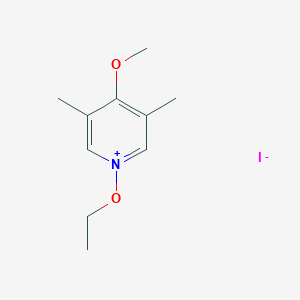
![(4S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1,3,4,4a,5,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14278351.png)
![2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol](/img/structure/B14278352.png)
![3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol](/img/structure/B14278353.png)
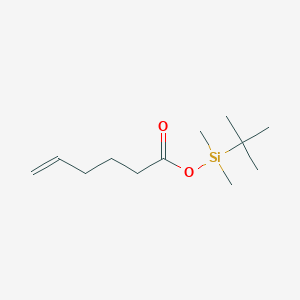
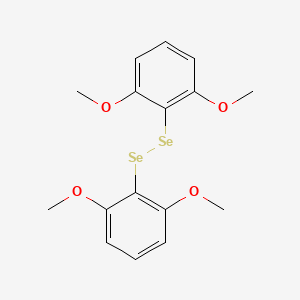
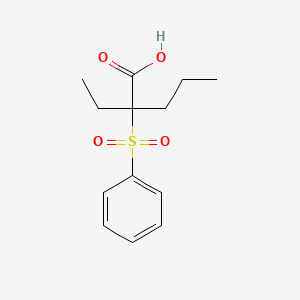
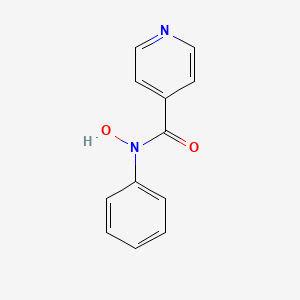
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)
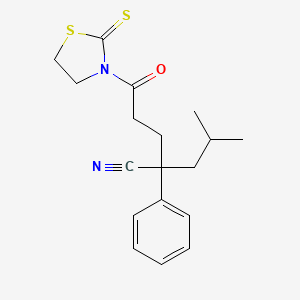

![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
